molecular formula C14H15F3N4S B7127052 N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine

N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine

Cat. No.: B7127052
M. Wt: 328.36 g/mol
InChI Key: WJTIVLXZDTXSQL-UHFFFAOYSA-N
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Description

N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine is a chemical compound characterized by its unique structure incorporating a trifluoromethyl thiazole, a pyrrolidine, and a pyridine moiety. This combination of functional groups bestows the compound with notable chemical and biological properties, making it a subject of interest in various research fields.

Properties

IUPAC Name

N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4S/c15-14(16,17)11-8-20-13(22-11)21-6-4-10(9-21)7-19-12-3-1-2-5-18-12/h1-3,5,8,10H,4,6-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTIVLXZDTXSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC2=CC=CC=N2)C3=NC=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine, a common synthetic route begins with the formation of the thiazole ring, followed by the introduction of the trifluoromethyl group. The subsequent steps involve the synthesis of the pyrrolidine and its subsequent attachment to the thiazole, and finally, the linkage to the pyridine moiety.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthesis methods, such as continuous flow reactions and microwave-assisted synthesis, to improve yield and reduce reaction times. The choice of solvents, catalysts, and purification techniques are optimized to enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can modify the pyridine or thiazole rings, impacting the compound's electronic properties.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to derivatives with altered properties.

Common Reagents and Conditions

Typical reagents include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or alkylamines for substitution reactions. Conditions such as temperature, solvent, and reaction time are tailored to optimize these transformations.

Major Products Formed

Major products from these reactions include various oxidized, reduced, or substituted analogs of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

This compound finds applications in:

  • Chemistry: As a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition or receptor modulation.

  • Medicine: Investigated as a candidate for drug development, particularly for conditions where modulation of its molecular targets may be beneficial.

  • Industry: Used in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism by which N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Conclusion

N-[[1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine is a compound of significant interest due to its versatile chemical properties and wide range of potential applications in scientific research and industry

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